生物素-5-溴戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

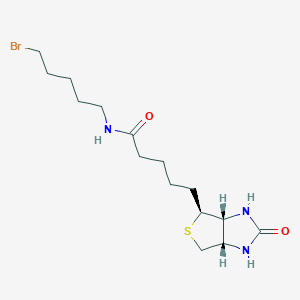

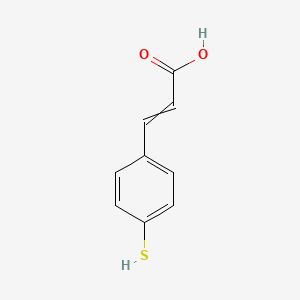

Biotin 5-Bromopentylamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, making it an interesting subject for scientific research.

科学研究应用

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Protein Binding: Can bind to proteins and alter their function.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent.

Diagnostics: Used in the development of diagnostic tools.

Industry

Material Science:

Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.

作用机制

Target of Action

Biotin 5-Bromopentylamide is a derivative of biotin . Biotin, also known as vitamin B7, is a water-soluble B-complex vitamin that is present in minute amounts in every living cell . It is primarily found in organ meats such as beef liver and kidney . Biotin acts as a coenzyme for a set of enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in a number of crucial metabolic processes .

Mode of Action

Biotin is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . This structure allows biotin to bind to proteins or polypeptides, enabling it to participate in various biochemical reactions .

Biochemical Pathways

Biotin participates in several biochemical pathways. It serves as a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These carboxylases are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and insulin secretion . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the assembly of the fused rings of the cofactor .

Pharmacokinetics

Dietary biotin is absorbed in the small intestine and chiefly stored in the liver . The clearance of biotin from the circulation is rapid and mainly through urine . A recent study in healthy volunteers demonstrated that the biotin concentration returned to baseline one week after a 10-mg/day 7-day course . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose of 0.6 mg, 1 mg, and 300 mg .

Result of Action

Biotin is known to play a crucial role in maintaining human metabolism, cytothesis, and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The construction of microbial cell factories emerges as a promising approach for large-scale and economically feasible production of biotin . Many microorganisms, such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, Serratia marcescens, Kurthia sp., and Pseudomonas mutabilis, can synthesize biotin

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotin 5-Bromopentylamide typically involves multiple steps:

Formation of the thieno[3,4-d]imidazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the pentanamide group: This is achieved through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-d]imidazole core.

Reduction: Reduction reactions can target the carbonyl group in the pentanamide moiety.

Substitution: The bromopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

- 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-chloropentyl)pentanamide

- 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-fluoropentyl)pentanamide

Uniqueness

The presence of the bromopentyl group in Biotin 5-Bromopentylamide distinguishes it from its analogs. This group can participate in unique chemical reactions and enhance the compound’s biological activity.

属性

IUPAC Name |

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMKEQZLWUFNDA-MBNYWOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

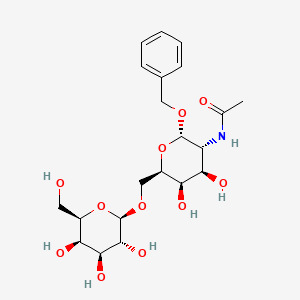

![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)

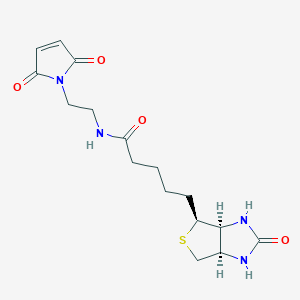

![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)

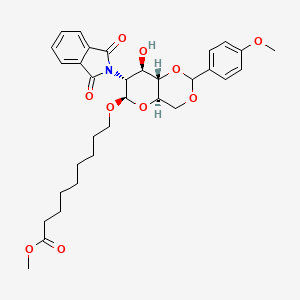

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

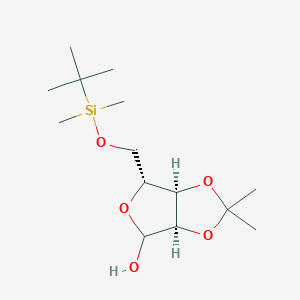

![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)